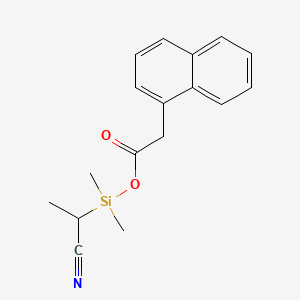
1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester typically involves the reaction of 1-naphthaleneacetic acid with (1-cyanoethyl)dimethylchlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene carboxylic acids, while reduction may produce naphthalene alcohols.
Scientific Research Applications
1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to plant growth and development, as it is structurally similar to plant hormones.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester involves its interaction with specific molecular targets. In biological systems, it may mimic the action of natural plant hormones, binding to hormone receptors and triggering a cascade of cellular events. The exact molecular pathways involved are still under investigation, but it is believed to influence gene expression and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
1-naphthaleneacetic Acid: A closely related compound with similar chemical properties.
Indole-3-acetic Acid: Another plant hormone with similar biological activity.
2-naphthaleneacetic Acid: A structural isomer with different chemical and biological properties.
Uniqueness
1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester is unique due to the presence of the (1-cyanoethyl)dimethylsilyl ester group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
106865-05-8 |
|---|---|
Molecular Formula |
C17H19NO2Si |
Molecular Weight |
297.42 g/mol |
IUPAC Name |
[1-cyanoethyl(dimethyl)silyl] 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C17H19NO2Si/c1-13(12-18)21(2,3)20-17(19)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10,13H,11H2,1-3H3 |
InChI Key |
GBAXRAGZQWDMKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)[Si](C)(C)OC(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















